molecular formula C15H14N4O4S B2547314 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole CAS No. 2034293-10-0

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B2547314
CAS RN: 2034293-10-0
M. Wt: 346.36
InChI Key: QMIDLXBEIUZCLD-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using a variety of methods. In

Scientific Research Applications

Pharmacological Applications

Compounds structurally similar to 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole have been investigated for their pharmacological properties. For example, analogues have been synthesized and evaluated for their potent and selective antagonistic effects on 5-HT(1B/1D) receptors, showing promising results in enhancing serotonin release and potential applications in neurological studies (Liao et al., 2000).

Antibacterial Activity

Another research area involves the synthesis and evaluation of N-substituted derivatives of similar compounds for their antibacterial activity. These studies have highlighted the potential of 1,3,4-oxadiazole bearing compounds against Gram-negative and Gram-positive bacteria, suggesting applications in developing new antibacterial agents (Khalid et al., 2016).

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives have been assessed for their efficacy in protecting mild steel in sulfuric acid media. Such compounds, through physicochemical and theoretical studies, have demonstrated potential as corrosion inhibitors, indicating their importance in material science and engineering applications (Ammal et al., 2018).

Material Science and Organic Electronics

Furthermore, oxadiazole-containing compounds have been explored for their application in organic light-emitting diodes (OLEDs). The synthesis and structural analysis of such compounds reveal their potential as hole-blocking materials in OLEDs, contributing to the development of more efficient electronic devices (Wang et al., 2001).

properties

IUPAC Name

3-(benzenesulfonylmethyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-10-12(8-16-15(17-10)22-2)14-18-13(19-23-14)9-24(20,21)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIDLXBEIUZCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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